Methyl piperazine-1-carboxylate
Overview
Description
Methyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is often utilized as an intermediate in the synthesis of various bioactive molecules and drugs .
Scientific Research Applications
Methyl piperazine-1-carboxylate has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Piperazine-based antimicrobial polymers are a current and future perspective for the development of piperazine-based compounds . Piperazine is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Mechanism of Action
Target of Action
Methyl piperazine-1-carboxylate is a compound that contains a piperazine moiety, which is often found in drugs or bioactive molecules . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .
Mode of Action
Piperazine-containing compounds have been shown to interact with their targets in various ways, depending on their structure and the therapeutic class . For example, some piperazine derivatives have been found to bind to kinase-inactive conformations .
Biochemical Pathways
Piperazine derivatives have been found to have a wide range of biological activities, including acting as kinase inhibitors and receptor modulators .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Some piperazine derivatives have been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl piperazine-1-carboxylate typically involves the reaction of piperazine with methyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in another molecule.
Acylation Reactions: It can react with acyl chlorides to form amides.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Acylation Reactions: These reactions often use acyl chlorides and are carried out in the presence of a base to neutralize the hydrochloric acid formed.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperazine-1-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
tert-Butyl piperazine-1-carboxylate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl piperazine-1-carboxylate is unique due to its specific reactivity and the ease with which it can be incorporated into various chemical structures. Its methyl group provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZSEHCMJYUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198653 | |
Record name | 1-Piperazinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50606-31-0 | |
Record name | 1-Piperazinecarboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50606-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological targets of methyl piperazine-1-carboxylate derivatives discussed in the research?
A1: Research indicates that this compound derivatives can interact with various biological targets, including:
- κ-Opioid Receptors (KOR): Studies have investigated the potential of these compounds as KOR agonists for imaging and therapeutic applications. [, ]
- Monoacylglycerol Lipase (MAGL): Certain derivatives exhibit selective inhibition of MAGL, leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in pain modulation. [, , , ]
- SARS-CoV-2: Recent research has identified this compound derivatives with potent antiviral activity against SARS-CoV-2, suggesting their potential as therapeutic agents for COVID-19. []
Q2: How do structural modifications of this compound influence its biological activity?
A2: Structure-activity relationship (SAR) studies highlight the importance of specific substituents on the this compound core for target affinity and selectivity. For instance, incorporating bulky hydrophobic groups, such as adamantane or substituted phenyl rings, can enhance binding to KOR or MAGL. [, , , ] Additionally, introducing polar groups, such as hydroxyl or amino groups, can influence hydrogen bonding interactions and modify the overall physicochemical properties of the molecule, ultimately affecting its pharmacokinetic profile and activity. []
Q3: What are the potential therapeutic applications of this compound derivatives based on the research findings?
A3: The investigated research suggests potential therapeutic applications for these derivatives in:
- Pain Management: The ability of some derivatives to inhibit MAGL, thereby elevating 2-AG levels, presents an opportunity for developing novel analgesics, particularly for neuropathic pain. [, ]
- Treating Addiction: As KOR agonists have shown promise in preclinical models of addiction, these derivatives could be investigated for their potential in treating substance use disorders. [, ]
- Viral Infections: The discovery of this compound derivatives with antiviral activity against SARS-CoV-2 opens avenues for developing new COVID-19 therapeutics. []
Q4: How is the efficacy of this compound derivatives assessed in research settings?
A4: Researchers utilize various in vitro and in vivo models to evaluate the efficacy of these compounds.
- In vitro studies often employ cell-based assays to assess antiviral activity [] or measure the inhibition of specific enzymes like MAGL. [, ]
- In vivo studies frequently utilize animal models, such as the chronic constriction injury (CCI) model in mice, to investigate the analgesic effects of these compounds. [, ] Additionally, PET imaging studies in rhesus monkeys have been conducted to evaluate the in vivo binding properties of radiolabeled this compound derivatives targeting KOR. [, ]
Q5: What analytical techniques are commonly used to characterize this compound derivatives?
A5: Several analytical techniques are employed to characterize these compounds:
- X-ray crystallography provides insights into the three-dimensional structure and conformation of the molecules, which is crucial for understanding their interactions with biological targets. [, ]
- High-performance liquid chromatography (HPLC) coupled with various detectors is used to assess the purity of synthesized compounds. [, ]
- Mass spectrometry is employed to determine the molecular weight and identify metabolites. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.